molecular formula C6H8ClN3OS B1587609 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide CAS No. 544700-56-3

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B1587609
CAS No.: 544700-56-3
M. Wt: 205.67 g/mol
InChI Key: OVINGJRLYFGATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to the accumulation of specific proteins within cells, affecting cellular processes. Additionally, this compound interacts with biomolecules such as DNA and RNA, potentially influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to alter cell signaling pathways, which are crucial for cell communication and function . By modulating these pathways, the compound can influence cell proliferation, differentiation, and apoptosis (programmed cell death). Furthermore, this compound affects gene expression by binding to specific DNA sequences, leading to changes in the production of proteins that regulate cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, preventing them from catalyzing their respective reactions . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, proteins that regulate the transcription of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various compounds in the body . The compound can influence metabolic flux, altering the levels of metabolites and affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide include other 1,3,4-thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

4-Chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields such as medicine and agriculture.

The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) .

  • Mode of Action : The compound interacts with STAT3 by binding to its active site, inhibiting its activity. This disruption affects the JAK-STAT signaling pathway, which is crucial for cell growth, survival, and differentiation.
  • Biochemical Pathways : By inhibiting STAT3, the compound prevents the transcription of genes that promote cell growth and survival. This leads to the inhibition of cancer cell proliferation and can induce apoptosis in cancer cells.

This compound exhibits a range of biochemical properties:

  • Enzyme Interactions : It has been shown to inhibit certain proteases, influencing their activity and affecting various biochemical reactions.
  • Cellular Effects : The compound alters cell signaling pathways critical for communication and function within cells. Its stability under laboratory conditions allows for extensive study of its effects over time.

Biological Activities

The compound has demonstrated significant biological activities across several domains:

  • Antimicrobial Activity : It exhibits antimicrobial properties against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans and Aspergillus niger. In vitro studies show moderate to good inhibition at concentrations ranging from 12.5 to 200 µg/mL .
  • Anticancer Properties : Research indicates that it can inhibit cancer cell growth by inducing apoptosis. Studies have shown that compounds with similar structures exhibit potent anticancer activity against various human cancer cell lines.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

  • Anticancer Activity Study : A study evaluated the compound's effect on human cervical cancer cell lines, demonstrating significant cytotoxicity through MTT assays. The findings suggest its potential as a lead compound in cancer drug development .
  • Antimicrobial Screening : In a comprehensive antimicrobial screening against multiple pathogens, derivatives of this compound showed varying degrees of activity. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's inhibition of STAT3 leads to downstream effects on gene expression related to cell cycle regulation and apoptosis induction in cancer cells.

Applications

Given its diverse biological activities, this compound holds promise in several applications:

  • Medicinal Chemistry : It is being investigated for its potential use in developing new antibiotics and anticancer drugs due to its ability to inhibit key cellular pathways involved in disease progression.
  • Agricultural Chemistry : The compound's antimicrobial properties make it a candidate for developing new agrochemicals aimed at pest control .

Properties

IUPAC Name

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVINGJRLYFGATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395058
Record name 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544700-56-3
Record name 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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